4,10-Tetradecadien-1-ol, acetate, (E,Z)- 4,10-Tetradecadien-1-ol, acetate, (E,Z)-
Brand Name: Vulcanchem
CAS No.: 105700-87-6
VCID: VC0110280
InChI: InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4)
SMILES: CCCC=CCCCCC=CCCCO.CC(=O)O
Molecular Formula: C16H30O3
Molecular Weight: 270.413

4,10-Tetradecadien-1-ol, acetate, (E,Z)-

CAS No.: 105700-87-6

Cat. No.: VC0110280

Molecular Formula: C16H30O3

Molecular Weight: 270.413

* For research use only. Not for human or veterinary use.

4,10-Tetradecadien-1-ol, acetate, (E,Z)- - 105700-87-6

Specification

CAS No. 105700-87-6
Molecular Formula C16H30O3
Molecular Weight 270.413
IUPAC Name acetic acid;tetradeca-4,10-dien-1-ol
Standard InChI InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4)
Standard InChI Key VTWSJJVEFWOBML-UHFFFAOYSA-N
SMILES CCCC=CCCCCC=CCCCO.CC(=O)O

Introduction

Chemical Structure and Properties

Chemical Identity

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is an organic compound with precisely defined chemical characteristics. The table below summarizes its key chemical identifiers:

ParameterValue
CAS Number105700-87-6
Molecular FormulaC16H30O3
Molecular Weight270.413 g/mol
IUPAC Nameacetic acid;tetradeca-4,10-dien-1-ol
Synonyms(4E,10Z)-Tetradecadienyl Acetate
InChIInChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4)
InChI KeyVTWSJJVEFWOBML-UHFFFAOYSA-N
SMILESCCCC=CCCCCC=CCCCO.CC(=O)O

The compound is characterized as an ester formed through the reaction between 4,10-tetradecadien-1-ol and acetic acid . Its structural composition includes double bonds at the 4 and 10 positions with E and Z configurations, respectively, which are crucial for its biological activity.

Physical and Chemical Characteristics

The physical and chemical properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- contribute to its stability, reactivity, and biological activity:

PropertyValue
AppearanceNot specified in available data
Complexity190
Covalently-Bonded Unit Count2
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area57.5 Ų
Rotatable Bond Count10
Exact Mass270.21949481 g/mol

While the compound shares structural similarities with other acetate esters, its unique configuration with (E,Z) geometric isomerism at positions 4 and 10 distinguishes it from related compounds . This specific stereochemistry plays a vital role in its function as an insect pheromone.

Synthesis and Preparation Methods

The synthesis of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- typically involves esterification of 4,10-tetradecadien-1-ol with acetic acid. This reaction requires specific conditions to ensure the correct stereochemistry is maintained in the final product.

The general preparation method includes:

  • Starting with 4,10-tetradecadien-1-ol (the parent alcohol)

  • Reacting with acetic acid under controlled conditions

  • Using an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

  • Refluxing the reaction mixture to ensure complete conversion

  • Purification to isolate the desired (E,Z) isomer

The stereochemical control during synthesis is critical as the biological activity of the compound is highly dependent on the specific (E,Z) configuration of the double bonds .

Biological Activity

Pheromonal Properties

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is primarily recognized for its role as a sex pheromone in lepidopteran species, particularly the apple leaf miner moth. The compound's ability to mimic natural insect communication signals makes it valuable in pest management strategies.

The stereochemistry of the double bonds at positions 4 and 10 is crucial for pheromone recognition by target insects. Even slight modifications to this structure can significantly alter or eliminate its biological activity .

Antimicrobial Activity

Research has indicated potential antimicrobial properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)-. While the primary application focuses on its pheromonal activity, these antimicrobial characteristics suggest possible additional applications in developing natural antimicrobial agents.

Agricultural Applications

Pest Management Strategies

The most significant application of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is in agricultural pest management. Field trials have demonstrated that traps baited with this compound can significantly reduce moth populations, resulting in decreased crop damage.

The compound is employed in several pest management approaches:

  • Monitoring: Baited traps help detect and quantify pest populations

  • Mass trapping: Removing significant numbers of male moths from the environment

  • Mating disruption: Confusing male moths and preventing them from locating females

These approaches offer environmentally friendly alternatives to conventional insecticides, supporting integrated pest management strategies.

Isotropic Agents for Multiple Pests

4,10-Tetradecadien-1-ol, acetate, (E,Z)- has been incorporated into isotropic agents designed to control various fruit tree pests. In various formulations, it has been combined with other pheromone components to create effective control agents for multiple pest species simultaneously .

For example, one patent describes a formulation for controlling pear borer, apple leaf roller, and golden leaf moth, which combines trans,cis-4,10-tetradecadien-1-ol acetate with other compounds in specific ratios:

ComponentWeight Ratio Example 1Weight Ratio Example 2
cis-8-dodecen-1-ol acetate5050
cis-9-tetradecen-1-ol acetate8010
cis-9-tetradecenol1040
cis-11-tetradecen-1-ol acetate5010
cis-11-tetradecenol1050
cis-10-tetradecen-1-ol acetate5050
trans,cis-4,10-tetradecadien-1-ol acetate5050
lauryl alcohol2020
cetyl alcohol2020
antioxidants55

These formulations are typically delivered via 20 cm long polyethylene plastic tubes, sealed at both ends to ensure controlled release of the active compounds .

Research Findings

Recent research on 4,10-Tetradecadien-1-ol, acetate, (E,Z)- has yielded significant insights into its efficacy and applications:

Field Trial Results

Field trials have consistently demonstrated the effectiveness of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- in agricultural pest management. Traps baited with this compound have shown substantial reductions in target moth populations, leading to decreased crop damage in treated areas.

The compound's specificity to target species makes it an ideal candidate for integrated pest management programs where minimizing impacts on beneficial insects is a priority.

Comparative Studies

While specific comparative data is limited in the available search results, the inclusion of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- in multi-component formulations suggests its compatibility with other pheromone compounds. This compatibility allows for the development of complex lures capable of targeting multiple pest species simultaneously .

Related Compounds

Several structurally similar compounds have been identified and studied, providing context for understanding the specific properties of 4,10-Tetradecadien-1-ol, acetate, (E,Z)-:

Structural Analogs

Other tetradecadienyl acetates with different positions and configurations of double bonds include:

  • (9Z,12E)-Tetradecadienyl Acetate (CAS: 30507-70-1)

  • (Z,E)-9,11-Tetradecadienyl acetate

These compounds differ in the position and stereochemistry of their double bonds, which significantly impacts their biological activity and target specificity .

Comparative Properties

The properties of these related compounds provide useful reference points:

CompoundCAS NumberMolecular WeightBoiling Point
(9Z,12E)-Tetradecadienyl Acetate30507-70-1251.384 g/mol334.8°C at 760mmHg
4,10-Tetradecadien-1-ol, acetate, (E,Z)-105700-87-6270.413 g/molNot available

The (9Z,12E) isomer has a reported density of 0.89 g/cm³ and a flash point of 102.3°C . While specific physical property data for 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is not provided in the search results, these related compounds offer a reference framework.

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